![molecular formula C25H21ClN4O3S B2433520 3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide CAS No. 1028018-33-8](/img/structure/B2433520.png)
3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for their antimicrobial activities . These compounds were characterized by 1H NMR, 13C NMR, ESI-MS, IR and elemental analyses .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized through 1H NMR, 13C NMR, ESI-MS, IR and elemental analyses .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is part of a broader family of chemicals that have been synthesized to explore their chemical properties and potential biological activities. For instance, research has detailed the reactions of 2-aminothiobenzamide with isocyanates to synthesize new structures within the imidazo[1,2-c]quinazolin-5(6H)-one and 3,4-Dihydro-2H-pyrimido[1,2-c]quinazolin-6(7H)-one frameworks (Shiau et al., 1989). These frameworks are crucial for developing compounds with potential therapeutic applications, indicating the significance of the structural motifs present in the compound of interest.
Antitumor and Anticancer Potential
- Several studies have synthesized and evaluated derivatives based on the quinazolinone scaffold for their antitumor activity. For example, a novel series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds demonstrated broad-spectrum antitumor efficiency against numerous cell lines, highlighting the potential of such compounds in cancer therapy (Mohamed et al., 2016). This suggests that derivatives of 3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide could also possess significant antitumor properties.
Mechanistic Insights and Biochemical Interactions
- The exploration of structure-activity relationships (SAR) in compounds like this compound has led to insights into their potential mechanisms of action and interactions with biological targets. For example, research into similar quinazolinone derivatives has elucidated their binding potency and activity as adenosine antagonists, providing a foundational understanding of how modifications to the chemical structure can impact biological activity (Francis et al., 1988).
Environmental and Methodological Advances
- In addition to their potential biological applications, compounds within this chemical family have been used to advance synthetic methodologies and environmental approaches to chemical synthesis. For instance, the development of solvent-free mechanochemical conditions for synthesizing quinazolin-4(3H)-one derivatives represents an environmentally benign approach to chemical synthesis, which could be applicable to the synthesis of this compound and its derivatives (Bera et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-19-9-3-1-6-16(19)15-34-25-29-20-10-4-2-8-18(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-17-7-5-13-33-17/h1-10,13,21H,11-12,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFWYWDZCAZGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

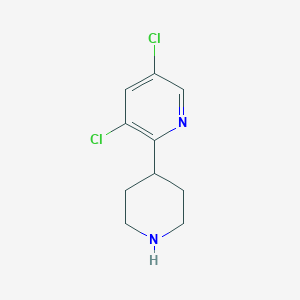
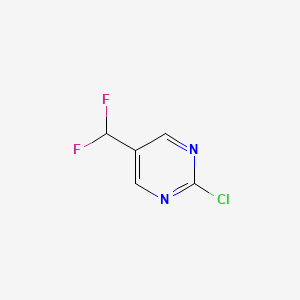
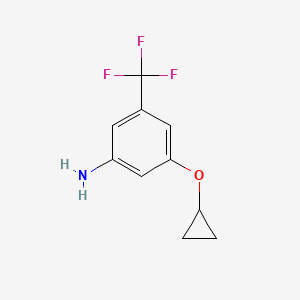
![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2433441.png)
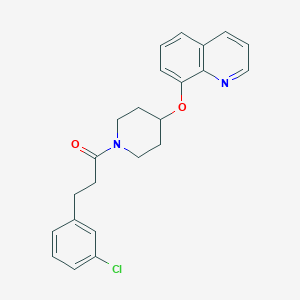
![N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide](/img/structure/B2433445.png)

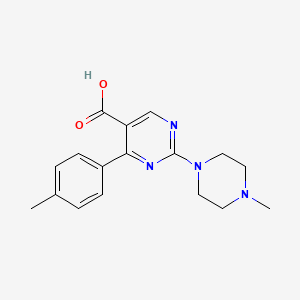
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2433450.png)
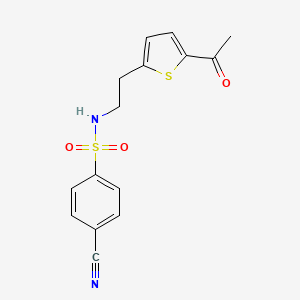
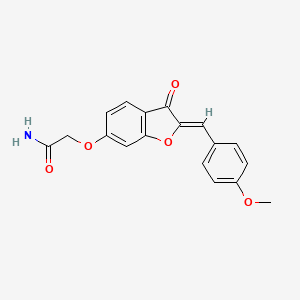
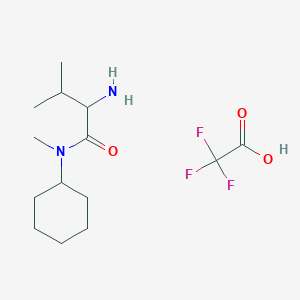
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2433458.png)
![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)